molecular formula C16H18ClN3O2 B2408948 N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1211673-46-9

N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2408948
CAS No.: 1211673-46-9
M. Wt: 319.79
InChI Key: XAICNJXPFOXEBL-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic small molecule of interest in chemical and pharmaceutical research. This acetamide derivative features a pyrimidinone core, a scaffold frequently investigated for its diverse biological activities . The molecular structure incorporates a 4-chlorobenzyl group and an isopropyl substituent, which are common motifs in medicinal chemistry for optimizing drug-target interactions and pharmacokinetic properties. Research Applications and Value While the specific biological profile of this compound is yet to be fully characterized, its core structure suggests significant potential for several research avenues. Analogs with the 6-oxopyrimidin-1(6H)-yl)acetamide structure are explored as key intermediates in synthesizing more complex molecules for various applications . Furthermore, compounds bearing similar pyrimidine and acetamide functionalities are frequently investigated in drug discovery for their potential as enzyme inhibitors or as active ingredients in agrochemicals such as fungicides . Researchers may value this chemical as a building block for developing novel substances or as a tool compound for probing biological mechanisms. Handling and Compliance This product is intended For Research Use Only and is not suitable for human, veterinary, or household use. Researchers should consult the Safety Data Sheet (SDS) and employ all appropriate safety precautions when handling this material.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-11(2)14-7-16(22)20(10-19-14)9-15(21)18-8-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAICNJXPFOXEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the intermediate and acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone moiety, potentially converting it to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used as a tool in biological studies to understand the mechanisms of action of related molecules.

    Materials Science: It may be explored for its properties in the development of new materials with specific chemical or physical characteristics.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
  • N-(4-chlorobenzyl)-2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide
  • N-(4-chlorobenzyl)-2-(4-propyl-6-oxopyrimidin-1(6H)-yl)acetamide

Uniqueness

N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biological Activity

N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C16H18ClN3O
  • Chemical Structure : The compound features a chlorobenzyl group and an isopropyl-substituted pyrimidine moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated concerning its antimicrobial properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial effects against various pathogens.

  • Screening of Related Compounds :
    • A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including derivatives with similar structures. These compounds were tested against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.
    • Results indicated that compounds bearing halogenated substituents, like the chlorobenzyl group, showed enhanced lipophilicity and antimicrobial efficacy against Gram-positive bacteria and yeasts .
  • Quantitative Structure-Activity Relationship (QSAR) :
    • The biological activity was analyzed using QSAR models, indicating that the presence of specific functional groups significantly influences the antimicrobial potency of these compounds. For instance, the lipophilicity contributed to better membrane permeability, enhancing antibacterial action .

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds:

StudyCompoundTarget PathogenActivity
N-(4-chlorophenyl) chloroacetamideS. aureus, MRSAEffective
N-(4-fluorophenyl) chloroacetamideE. coliModerate
N-(substituted phenyl) chloroacetamidesC. albicansModerate

The antimicrobial mechanism of action for compounds like this compound often involves:

  • Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall formation.
  • Interference with Protein Synthesis : They may also inhibit protein synthesis by binding to bacterial ribosomes.

Q & A

Basic: What are the standard synthetic routes for N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, and what key parameters influence yield?

Answer:
The synthesis typically involves multi-step reactions starting with pyrimidinone precursors and chlorobenzyl derivatives. Key steps include:

  • Acylation: Coupling the pyrimidinone core with an acetamide group using reagents like acetic anhydride or thioacetamide .
  • Substitution: Introducing the 4-chlorobenzyl moiety via nucleophilic substitution or alkylation .
  • Critical Parameters:
    • Temperature: Optimal ranges (e.g., 60–80°C) prevent decomposition of reactive intermediates .
    • Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
    • Catalysts: Bases like K₂CO₃ or NaH facilitate deprotonation in coupling steps .
      Yields >70% are achievable with rigorous purification (e.g., column chromatography) .

Basic: Which spectroscopic methods are critical for confirming the structure of this compound?

Answer:
Structural validation relies on:

  • ¹H/¹³C NMR: Identifies proton environments (e.g., chlorobenzyl aromatic protons at δ 7.2–7.4 ppm) and carbonyl signals (δ 165–170 ppm) .
  • HPLC-MS: Confirms molecular weight ([M+H]⁺ expected ~388.8 g/mol) and purity (>95%) .
  • FT-IR: Detects key functional groups (amide C=O stretch at ~1650 cm⁻¹, pyrimidinone C=O at ~1700 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Answer:
Byproduct suppression strategies include:

  • Stepwise Monitoring: Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry .
  • Protective Groups: Temporarily block reactive sites (e.g., NH groups in pyrimidinone) to prevent undesired substitutions .
  • Solvent-Substrate Compatibility: For example, DMF minimizes side reactions in acylation steps compared to THF .
  • Catalyst Screening: Transition metal catalysts (e.g., Pd/C) may enhance regioselectivity in coupling reactions .

Advanced: What strategies are recommended for resolving discrepancies in reported biological activities across studies?

Answer:
Contradictory data (e.g., variable IC₅₀ values in enzyme assays) can be addressed by:

  • Standardized Assay Conditions: Control variables like buffer pH (7.4 vs. 6.8) or incubation time (30 vs. 60 min) .
  • Meta-Analysis: Compare structural analogs (e.g., fluorobenzyl vs. chlorobenzyl derivatives) to identify substituent effects .
  • Mechanistic Profiling: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding kinetics .

Advanced: How does the chlorobenzyl group influence the compound's interaction with biological targets?

Answer:
The 4-chlorobenzyl moiety contributes to:

  • Hydrophobic Interactions: Enhances binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .
  • Electron-Withdrawing Effects: The chlorine atom polarizes the benzyl ring, stabilizing π-π stacking with aromatic residues .
  • Steric Effects: Bulkier substituents (e.g., isopropyl on pyrimidinone) may limit off-target interactions, improving selectivity .
    Structure-activity relationship (SAR) studies suggest replacing chlorine with fluorine reduces potency by 30%, highlighting its critical role .

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